molecular formula C12H8F3NO3 B2829944 Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate CAS No. 1346526-79-1

Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate

Cat. No.: B2829944
CAS No.: 1346526-79-1
M. Wt: 271.195
InChI Key: SRNNEIRAZXIFPE-UHFFFAOYSA-N
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Description

Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate: is an organic compound with the molecular formula C12H8F3NO3 . It is a member of the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-phenyl-2-(trifluoromethyl)oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Methyl 4-phenyl-2-(trifluoromethyl)thiazole-5-carboxylate
  • Methyl 4-phenyl-2-(trifluoromethyl)imidazole-5-carboxylate
  • Methyl 4-phenyl-2-(trifluoromethyl)pyrrole-5-carboxylate

Uniqueness: Methyl 4-phenyl-2-(trifluoromethyl)oxazole-5-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to thiazole, imidazole, and pyrrole analogs. The presence of the trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl 4-phenyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-18-10(17)9-8(7-5-3-2-4-6-7)16-11(19-9)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNNEIRAZXIFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(O1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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